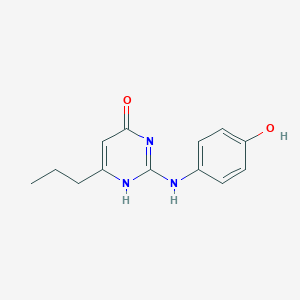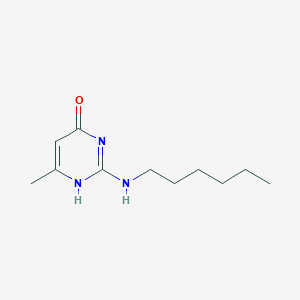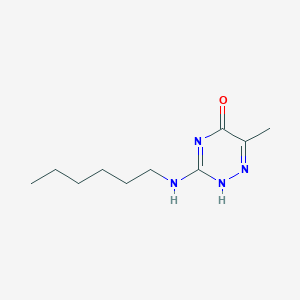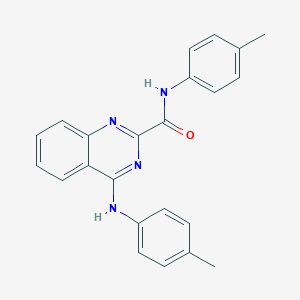![molecular formula C26H33N3O3S2 B254700 N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)
N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine selectively inhibits the activity of mutated EGFR tyrosine kinase, which is commonly found in NSCLC patients. It binds to the ATP-binding pocket of the mutated EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine has been shown to induce apoptosis (programmed cell death) in EGFR-mutant NSCLC cells, leading to a decrease in tumor size. It also inhibits the proliferation and migration of cancer cells, as well as the formation of new blood vessels that supply nutrients to the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine in lab experiments is its high selectivity for mutated EGFR, which allows for specific targeting of cancer cells without affecting normal cells. Another advantage is its favorable safety profile, which reduces the risk of adverse effects in lab animals. However, a limitation of N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is its high cost, which may limit its use in certain lab experiments.
Orientations Futures
There are several future directions for the research and development of N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine. One direction is to investigate its efficacy in combination with other cancer therapies, such as immune checkpoint inhibitors. Another direction is to explore its potential use in other types of cancer that harbor EGFR mutations. Additionally, further studies are needed to understand the mechanisms of resistance to N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine and develop strategies to overcome it.
Conclusion:
In conclusion, N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is a promising third-generation EGFR TKI that has shown efficacy in the treatment of EGFR-mutant NSCLC. Its selective inhibition of mutated EGFR and favorable safety profile make it a valuable tool for lab experiments and clinical trials. Further research is needed to fully understand its mechanism of action, optimize its use in combination with other therapies, and explore its potential in other types of cancer.
Méthodes De Synthèse
The synthesis method of N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine involves the reaction of a thiazole derivative with an amine derivative. The thiazole derivative is obtained by reacting 4-bromoacetophenone with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting thiazole derivative is then reacted with 4-methylbenzene-1-amine to obtain the final product, N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine.
Applications De Recherche Scientifique
N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in inhibiting the growth of EGFR-mutant NSCLC cells, which are resistant to first-generation and second-generation EGFR TKIs. In addition, N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine has demonstrated a favorable safety profile in clinical trials, with fewer side effects compared to other EGFR TKIs.
Propriétés
Nom du produit |
N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine |
|---|---|
Formule moléculaire |
C26H33N3O3S2 |
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-N-(4-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H33N3O3S2/c1-21-8-12-23(13-9-21)27-26-29(18-7-19-32-2)25(20-33-26)22-10-14-24(15-11-22)34(30,31)28-16-5-3-4-6-17-28/h8-15,20H,3-7,16-19H2,1-2H3 |
Clé InChI |
JAIHONUEYHFOHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)CCCOC |
SMILES canonique |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)